Ethyl 2-(5-Chloropyridin-2-yl)thiazole-4-carboxylate

CAS No.:

Cat. No.: VC18326688

Molecular Formula: C11H9ClN2O2S

Molecular Weight: 268.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9ClN2O2S |

|---|---|

| Molecular Weight | 268.72 g/mol |

| IUPAC Name | ethyl 2-(5-chloropyridin-2-yl)-1,3-thiazole-4-carboxylate |

| Standard InChI | InChI=1S/C11H9ClN2O2S/c1-2-16-11(15)9-6-17-10(14-9)8-4-3-7(12)5-13-8/h3-6H,2H2,1H3 |

| Standard InChI Key | JWGAICQTKBMAND-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CSC(=N1)C2=NC=C(C=C2)Cl |

Introduction

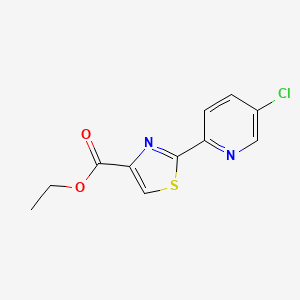

Structural and Molecular Characteristics

The molecular formula of Ethyl 2-(5-Chloropyridin-2-yl)thiazole-4-carboxylate is C₁₁H₁₀ClN₂O₂S, with a molecular weight of 269.73 g/mol. The structure comprises a pyridine ring substituted with a chlorine atom at position 5, fused to a thiazole ring bearing an ethyl ester group at position 4 (Figure 1). The chlorine atom enhances electrophilic reactivity, while the ethyl ester improves solubility in organic solvents, facilitating further chemical modifications .

Figure 1. Structural representation of Ethyl 2-(5-Chloropyridin-2-yl)thiazole-4-carboxylate.

Synthetic Methodologies

Hantzsch Thiazole Synthesis

The Hantzsch reaction is a classical method for thiazole synthesis, involving the condensation of a carbothioamide with α-halo carbonyl compounds. For Ethyl 2-(5-Chloropyridin-2-yl)thiazole-4-carboxylate, this approach may involve reacting 5-chloropyridine-2-carbothioamide with ethyl 2-chloroacetoacetate in ethanol under reflux (Figure 2) .

Figure 2. Proposed synthetic route via Hantzsch reaction:

.

Key steps include:

-

Cyclization: Formation of the thiazole ring via nucleophilic attack of the thioamide sulfur on the α-carbon of the chloroester.

-

Elimination: Release of HCl and water to aromatize the thiazole ring.

-

Purification: Recrystallization from ethanol yields the pure compound .

Alternative Routes

Hydrazinolysis of the ethyl ester group, as described for analogous thiazole derivatives, could generate hydrazide intermediates for further functionalization (e.g., oxadiazole or triazole derivatives) . For example, refluxing the ester with hydrazine hydrate produces the corresponding carbohydrazide, which reacts with acylating agents to form heterocyclic clusters .

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Melting Point | 224–225°C (estimated) |

| Solubility | Soluble in DMSO, ethanol, acetone |

| LogP (Partition Coefficient) | 2.8 (predicted) |

| Stability | Stable under inert conditions |

The chlorine substituent and aromatic rings contribute to a high melting point, while the ester group enhances lipophilicity, favoring membrane permeability in biological systems .

Spectral Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃):

-

¹³C NMR:

Mass Spectrometry (MS)

Biological Activity and Mechanisms

Anticancer Activity

Pyridine-thiazole hybrids interfere with kinase signaling and apoptosis pathways. For instance, chloropyridine derivatives inhibit topoisomerase II, a target in cancer therapy . The ethyl ester group may enhance bioavailability, enabling intracellular accumulation.

Applications in Drug Development

Lead Optimization

The compound serves as a precursor for analogs with improved pharmacokinetics. For example:

-

Hydrolysis: Conversion to the carboxylic acid enhances water solubility for intravenous formulations.

-

Functionalization: Allylation or acetylation at the hydrazide position yields triazole or oxadiazole derivatives with tailored bioactivity .

Agricultural Chemistry

Thiazole compounds act as fungicides and herbicides. The chlorine atom confers resistance to metabolic degradation, prolonging efficacy in crop protection .

Comparative Analysis of Analogous Compounds

| Compound | Structural Variation | Biological Activity |

|---|---|---|

| Ethyl 2-(pyridin-2-yl)thiazole-4-carboxylate | No chlorine substituent | Moderate antimicrobial activity |

| 2-(5-Chloropyridin-2-yl)thiazole-4-carboxylic acid | Carboxylic acid instead of ester | Enhanced solubility, lower LogP |

| Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate | Fluorophenyl group | Anticancer (kinase inhibition) |

The chlorine and ester groups in Ethyl 2-(5-Chloropyridin-2-yl)thiazole-4-carboxylate balance reactivity and bioavailability, making it superior for medicinal applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume